N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide
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Description
N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C18H18N6O2S and its molecular weight is 382.44. The purity is usually 95%.
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Scientific Research Applications
Glutaminase Inhibition for Cancer Therapy
Research on similar compounds, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, has demonstrated significant potential in cancer therapy. These compounds act as allosteric inhibitors of kidney-type glutaminase (GLS), showing promise in inhibiting the growth of lymphoma cells both in vitro and in vivo. This suggests that derivatives like N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide could be explored for their glutaminase inhibitory activity and potential application in cancer treatment (Shukla et al., 2012).
Antimicrobial Activity
Compounds with similar structural features have been synthesized and evaluated for their antimicrobial activity, demonstrating potential against various bacterial and fungal strains. This includes the synthesis of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives with noted in vitro antibacterial and antifungal activities. Such studies highlight the potential of this compound in contributing to the development of new antimicrobial agents (Baviskar et al., 2013).
Anticancer and Antioxidant Activities
The investigation into heterocyclic compounds, including 1,3,4-oxadiazole and pyrazole derivatives, has shown significant promise in toxicity assessment, tumor inhibition, and antioxidant activities. These studies suggest that structurally related compounds, such as this compound, could be evaluated for their pharmacological potential in treating cancer and oxidative stress-related diseases (Faheem, 2018).
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S/c1-12-4-3-5-16(10-12)24-18(21-22-23-24)27-11-17(26)20-15-8-6-14(7-9-15)19-13(2)25/h3-10H,11H2,1-2H3,(H,19,25)(H,20,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOWWCJFNYSHKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.